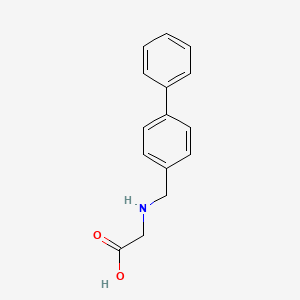

N-(biphenyl-4-ylmethyl)glycine

Description

Contextualizing N-(biphenyl-4-ylmethyl)glycine as a Glycine (B1666218) Derivative

This compound is classified as a derivative of glycine, the simplest proteinogenic amino acid. evitachem.com Its structure is characterized by a glycine core where one of the hydrogen atoms on the nitrogen is substituted with a biphenyl-4-ylmethyl group. This modification transforms the simple amino acid into a more complex molecule with distinct physicochemical properties and biological activities. Glycine derivatives are a broad class of compounds that are structurally derived from glycine, and they are synthesized to modulate biological processes or to serve as building blocks for more complex chemical structures. evitachem.comnih.gov

The primary research interest in this compound stems from its activity as a glycine transporter inhibitor. evitachem.com Glycine transporters are proteins that regulate the concentration of glycine in the synaptic cleft, which is crucial for neurotransmission. researchgate.net By inhibiting these transporters, compounds like this compound can increase extracellular glycine levels, thereby modulating the activity of receptors such as the N-methyl-D-aspartate (NMDA) receptor, for which glycine is an essential co-agonist. evitachem.comresearchgate.net This mechanism of action makes it a subject of investigation for its potential in pharmaceutical research, particularly in the context of neurological and cognitive functions. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₁₅NO₂ |

| Appearance | Typically a white crystalline solid. evitachem.com |

| Classification | Amino acid derivative. evitachem.com |

| Solubility | Soluble in polar solvents like water and methanol; limited solubility in non-polar solvents. evitachem.com |

| Stability | Stable under normal laboratory conditions. evitachem.com |

Historical Perspective on Biphenyl-Containing Glycine Derivatives in Medicinal Chemistry

The development of biphenyl-containing glycine derivatives is built upon a long history of utilizing both the biphenyl (B1667301) moiety and the glycine scaffold in drug discovery. For many decades, biphenyl compounds have been recognized as a fundamental backbone in synthetic organic chemistry and are present in many medicinally active compounds and natural products. nih.govresearchgate.net The biphenyl structure itself is a key component in a variety of drugs, including the anti-inflammatory agent diflunisal (B1670566) and the angiotensin II receptor blocker telmisartan. wikipedia.orgijsdr.org Its utility stems from its rigid, planar structure which can effectively interact with biological targets.

Separately, glycine and its derivatives have been a focus of medicinal chemistry, particularly in neuroscience. Early research into modulating the NMDA receptor involved using glycine itself or its simple N-methyl derivative, sarcosine (B1681465). researchgate.netnih.gov These initial studies demonstrated that increasing synaptic glycine could have therapeutic benefits, which spurred the synthesis of more complex glycine transporter (GlyT1) inhibitors that often incorporated the core glycine or sarcosine structure. researchgate.net

The convergence of these two research streams led to the exploration of glycine derivatives containing a biphenyl group. Scientists have designed and synthesized novel series of GlyT1 inhibitors that feature a biphenyl moiety, aiming to enhance potency and improve pharmacokinetic properties. nih.gov For example, the synthesis and evaluation of 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazoles as GlyT1 inhibitors highlight this approach, where the biphenyl group is a key structural feature for activity. nih.gov This historical progression from simple glycine analogues to complex, multi-functional molecules like this compound illustrates a rational drug design approach to target specific biological pathways.

Significance of the Glycine Scaffold in Biological Systems

The glycine scaffold is of fundamental importance in biological systems and medicinal chemistry for several reasons. As the simplest amino acid, glycine is a versatile building block for proteins and plays a crucial role in the formation of certain protein secondary structures. acs.org Beyond its role in proteins, glycine functions as a neurotransmitter in the central nervous system. It is a primary inhibitory neurotransmitter in the spinal cord and brainstem and also acts as an essential co-agonist at NMDA receptors, which are critical for learning, memory, and synaptic plasticity. researchgate.netresearchgate.net

The concentration of glycine at the synapse is tightly regulated by glycine transporters (GlyT1 and GlyT2). researchgate.netcpn.or.kr GlyT1, in particular, is found in glutamatergic synapses and is responsible for maintaining glycine concentrations below saturation levels at NMDA receptors. researchgate.net This regulatory role makes the glycine transport system a significant target for therapeutic intervention in conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.govcpn.or.kr

In the field of biomaterials and tissue engineering, the glycine scaffold is also highly significant. Glycine is often incorporated into synthetic peptides and polymers to act as a flexible spacer. frontiersin.org These glycine spacers can influence the stability of self-assembling nanostructures and improve the exposure of functional motifs, which can enhance cell adhesion, viability, and differentiation on tissue scaffolds. frontiersin.orgresearchgate.net The use of glycine-modified composite scaffolds has shown excellent cell viability and proliferation, indicating its potential in regenerative medicine. researchgate.netresearchgate.net This versatility makes the glycine scaffold a valuable component in both pharmaceutical and biomedical research.

Overview of Research Approaches for this compound and Related Analogues

The scientific investigation of this compound and its analogues employs a multi-faceted approach common in medicinal chemistry and drug discovery. The primary research methodologies include chemical synthesis, biological evaluation, and computational modeling.

Chemical Synthesis: The synthesis of this compound and related compounds typically involves a multi-step process. A key step is the formation of the biphenyl core, which can be achieved through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions. evitachem.comnih.govresearchgate.net Once the biphenylmethyl moiety is prepared, it is coupled with a glycine derivative. This often involves standard peptide coupling techniques or nucleophilic substitution reactions. evitachem.combohrium.com Researchers synthesize series of analogues by systematically modifying different parts of the molecule—the biphenyl ring, the glycine backbone, or the linking group—to explore structure-activity relationships (SAR). nih.govacs.org

Biological Evaluation: Once synthesized, the compounds undergo extensive biological testing. For this compound and its analogues, a primary focus is the evaluation of their activity as glycine transporter inhibitors. evitachem.comnih.gov This is typically done using in vitro assays that measure the uptake of radiolabeled glycine into cells expressing the target transporter (e.g., GlyT1). nih.gov Further biological studies may investigate the effects of these compounds in cell-based models of neuronal function or in animal models to assess their in vivo efficacy and pharmacokinetic properties. nih.govcpn.or.kr For example, studies on related biphenyl-containing compounds have evaluated their potential as anticonvulsants or anti-inflammatory agents. nih.govacs.org

Computational Modeling: In silico methods, such as molecular docking, are often used to predict and rationalize the interaction of these compounds with their biological targets. bohrium.com By modeling the binding of this compound analogues into the active site of the glycine transporter, researchers can gain insights into the key molecular interactions that determine binding affinity and selectivity. This information is invaluable for guiding the design of new analogues with improved properties.

Table 2: Research Methodologies for Glycine Derivatives

| Research Approach | Description | Examples |

| Chemical Synthesis | Creation of the target molecule and its analogues. | Suzuki-Miyaura coupling, Amide bond formation. evitachem.comnih.gov |

| Biological Evaluation | Testing the effects of the compounds on biological systems. | Glycine uptake assays, Anti-inflammatory screens, Anticonvulsant tests. evitachem.comnih.govnih.govacs.org |

| Computational Modeling | Using computer simulations to predict interactions. | Molecular docking into transporter binding sites. bohrium.com |

| Structure-Activity Relationship (SAR) | Correlating chemical structure with biological activity. | Synthesizing and testing a series of related compounds to identify key functional groups. nih.govacs.org |

Properties

IUPAC Name |

2-[(4-phenylphenyl)methylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(18)11-16-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,16H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZQKRNNHNPJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of N Biphenyl 4 Ylmethyl Glycine and Its Analogues

Strategies for the Synthesis of N-(biphenyl-4-ylmethyl)glycine

The construction of this compound typically involves a multi-step process that strategically combines the biphenyl (B1667301) and glycine (B1666218) moieties. Key to these syntheses are methods that allow for the efficient formation of the biphenyl group and its subsequent linkage to a glycine derivative.

Amino Acid Derivatization Approaches

A primary route to this compound involves the derivatization of glycine or its esters. This approach leverages the readily available amino acid as a starting point. The core of this strategy is the N-alkylation of the glycine molecule with a suitable biphenyl-containing electrophile. For instance, 4-(bromomethyl)biphenyl can be reacted with glycine ethyl ester, followed by hydrolysis of the ester to yield the desired product. This method allows for a straightforward introduction of the biphenylmethyl group onto the glycine nitrogen.

Another facet of amino acid derivatization is the protection of the functional groups to prevent unwanted side reactions. For example, the amino group of glycine can be protected with a group like phthaloyl, allowing for modifications at the carboxyl end, followed by deprotection and subsequent N-alkylation. bohrium.comjmchemsci.com

Coupling Reactions in Glycine Conjugate Synthesis

The formation of the this compound structure often relies on robust coupling reactions to forge the key carbon-nitrogen bond. One common method is reductive amination. This involves the reaction of 4-biphenylcarboxaldehyde with glycine or a glycine ester in the presence of a reducing agent, such as sodium cyanoborohydride. This one-pot procedure is efficient for creating the secondary amine linkage.

Peptide coupling reagents are also instrumental in synthesizing derivatives and analogues. ontosight.ai Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (HOSu) or hydroxybenzotriazole (B1436442) (HOBt) can facilitate the formation of an amide bond between a biphenyl-containing amine and a glycine derivative where the carboxyl group is activated. bohrium.comevitachem.com This is particularly useful when constructing more complex analogues with modified glycine backbones.

Furthermore, cross-coupling reactions, such as the Suzuki or Stille reactions, are fundamental to creating the biphenyl moiety itself from simpler aromatic precursors. researchgate.netacs.org These palladium-catalyzed reactions allow for the efficient formation of the carbon-carbon bond between two phenyl rings, a crucial step before the biphenyl unit is attached to the glycine scaffold. researchgate.netjetir.org

Exploration of Structural Analogues and Derivatization

The biphenyl-glycine scaffold serves as a versatile platform for the development of new chemical entities with potentially enhanced biological activities. Researchers have explored various modifications to the core structure, including the synthesis of derivatives, exploration of alternative scaffolds, and the use of multi-component reactions to generate diverse libraries of compounds.

Design and Synthesis of this compound Derivatives

The design of derivatives often focuses on substituting the biphenyl rings and modifying the glycine portion of the molecule. Substituents on the biphenyl rings can be introduced to modulate properties such as lipophilicity, electronic character, and steric bulk, which can in turn influence biological activity. For example, the introduction of fluorine atoms or other small groups has been explored. nih.gov

Derivatization of the glycine part of the molecule can involve the synthesis of amides or esters at the carboxyl group. evitachem.com The synthesis of these derivatives often employs standard peptide coupling techniques. bohrium.comrsc.org For instance, reacting this compound with various amines or alcohols in the presence of a coupling agent can yield a library of amide or ester derivatives.

| Compound Name | Modification from Core Structure |

| This compound ethyl ester | Ethyl ester at the glycine carboxyl group |

| N-(Biphenyl-4-ylmethyl)-N-methylglycine | Methyl group on the glycine nitrogen |

| N-([1,1'-biphenyl]-4-ylmethyl)-L-serinamide | Hydroxymethyl group on the glycine alpha-carbon, amide at carboxyl |

Scaffold Exploration in Biphenyl-Glycine Chemistry

To expand the chemical space beyond simple derivatization, researchers have investigated alternative scaffolds that retain key structural features of the biphenyl-glycine motif. This can involve replacing one of the phenyl rings with a different aromatic or heteroaromatic system to explore new binding interactions with biological targets. nih.gov

The exploration of different linkers between the biphenyl group and the glycine unit is another area of interest. This could involve changing the length or rigidity of the methylene (B1212753) linker to optimize the spatial orientation of the two key pharmacophoric elements.

Furthermore, the glycine backbone itself can be replaced by other amino acids or amino acid-like structures to probe the importance of this part of the molecule for biological activity. open.ac.uk This approach allows for the systematic evaluation of the structure-activity relationship (SAR) and can lead to the discovery of novel scaffolds with improved properties. nih.gov

Multi-component Reactions in Glycine-Biphenyl Construct Formation

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid generation of diverse molecular scaffolds from simple starting materials in a single synthetic operation. tcichemicals.comacsgcipr.org While specific examples directly leading to this compound are not extensively documented, the principles of MCRs are applicable to the synthesis of its analogues.

For instance, a Ugi four-component reaction could theoretically be employed to construct complex biphenyl-glycine derivatives. This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. By using a biphenyl-containing aldehyde or amine as one of the components, a diverse library of compounds with the biphenyl-glycine motif can be generated. nih.gov The efficiency and diversity-generating power of MCRs make them an attractive tool for exploring the chemical space around the this compound scaffold. acsgcipr.org

Stereochemical Considerations in Synthesis

The stereochemistry of this compound and its analogues is a critical determinant of their biological activity and physical properties. The presence of a chiral center at the α-carbon of the glycine moiety necessitates careful consideration of stereochemical control during synthesis. The spatial arrangement of the substituents around this stereocenter can significantly influence how these molecules interact with their biological targets.

Enantioselective Synthesis of Chiral Glycine Derivatives

The asymmetric synthesis of chiral α-amino acids, including N-substituted glycine derivatives, is a well-established field in organic chemistry. Several strategies have been developed to achieve high levels of enantioselectivity, primarily involving the use of chiral auxiliaries, chiral phase-transfer catalysts, and metal-catalyzed asymmetric reactions.

A prevalent method for the synthesis of enantiomerically enriched α-amino acids is the alkylation of glycine Schiff bases under phase-transfer catalysis (PTC). organic-chemistry.org This approach often utilizes chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids to induce asymmetry. The benzophenone (B1666685) imine of a glycine ester, a common substrate, can be deprotonated at the interface of an organic and a basic aqueous phase, forming a Schiff base anion. This anion then pairs with the chiral quaternary ammonium catalyst and reacts with an electrophile, such as a benzyl (B1604629) halide, in the organic phase. organic-chemistry.org The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

The efficiency of these chiral phase-transfer catalysts has been demonstrated in the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester, a close analogue to the biphenylmethyl system. Catalysts derived from Cinchona alkaloids have been shown to provide high yields and excellent enantiomeric excesses (ee). For instance, polymeric chiral phase-transfer catalysts have been employed in the asymmetric benzylation of glycine derivatives, achieving good enantioselectivity. bu.ac.bd Dimeric and trimeric cinchona alkaloid-based catalysts have also been reported to yield products with up to 99% ee. chimia.ch

The structure of the catalyst plays a crucial role in the stereochemical outcome. Modifications to the Cinchona alkaloid scaffold, such as the introduction of different substituents on the nitrogen atom or the hydroxyl group, can significantly impact the catalyst's performance. chimia.ch A screening of 88 different Cinchona-based catalysts revealed that subtle structural changes can have a profound effect on both the reaction rate and the enantioselectivity. chimia.ch

Another powerful strategy involves the use of chiral auxiliaries covalently attached to the glycine substrate. These auxiliaries create a chiral environment that directs the stereochemical course of subsequent reactions. Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand, for instance, have been used to synthesize α,α-disubstituted amino acids with high diastereoselectivity. nih.gov The alkylation of such a complex with an electrophile proceeds with high stereocontrol, and subsequent removal of the chiral auxiliary and the metal yields the desired enantiomerically enriched amino acid. nih.gov

The following table summarizes representative results for the enantioselective benzylation of glycine imines using various chiral phase-transfer catalysts, which serves as a model for the synthesis of this compound.

| Catalyst | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Polymeric Cinchonidine-derived Salt | Benzyl bromide | Good | Good | bu.ac.bd |

| Dimeric Cinchona Ammonium Salt | Benzyl bromide | High | Up to 99% | chimia.ch |

| Cinchona-functionalized Calixarene | Benzyl bromide | 98% | 99.9% | acs.org |

| Acetophenone-based Cinchona Alkaloid Salt | Benzyl bromide | High | 85 to >99% | researchgate.net |

Impact of Stereochemistry on Derivative Properties

The specific three-dimensional arrangement of atoms in a chiral molecule, its stereochemistry, is fundamental to its interaction with other chiral molecules, including biological receptors and enzymes. For this compound and its analogues, the stereochemistry at the α-carbon is paramount in determining their pharmacological profile. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). nih.gov

The differential activity of stereoisomers arises from the specific and complementary interactions required for a ligand to bind to its receptor. Receptors are themselves chiral macromolecules, and thus they can distinguish between the different spatial arrangements of a ligand's enantiomers. For example, in the case of the β2-adrenergic receptor, the binding affinities of the stereoisomers of fenoterol, a β2-agonist, vary significantly, with the (R,R')-enantiomer showing the highest affinity. nih.gov This difference in binding affinity is attributed to the distinct interactions each stereoisomer can form with the amino acid residues in the receptor's binding pocket. nih.gov Computational docking studies have suggested that enantiomers can interact with different residues within the same receptor. nih.gov

The stereochemistry of a ligand can also influence the functional response it elicits upon binding to a receptor. For instance, the stereochemistry of an agonist can determine its coupling preference to different G proteins, leading to biased signaling pathways. researchgate.net This phenomenon, known as functional selectivity or biased agonism, is of increasing interest in drug discovery as it offers the potential to design ligands that selectively activate desired signaling pathways while avoiding those that lead to adverse effects.

While specific studies on the stereochemical impact on the properties of this compound are not extensively detailed in the provided search results, the principles derived from studies on analogous compounds are directly applicable. For example, in a series of 4-substituted-3-phenylquinolin-2(1H)-ones, which are antagonists at the glycine site of the NMDA receptor, the stereochemistry of substituents can significantly affect binding affinity and in vivo potency. acs.org Similarly, for fatty acid amide derivatives that bind to the cannabinoid receptor (CB1), the presence of a chiral center on an N-alkyl substituent can lead to enantiomers with different binding affinities. acs.org

The following table illustrates the impact of stereochemistry on the biological activity of related chiral compounds, highlighting the importance of stereochemical control in the synthesis of this compound analogues.

| Compound Class | Stereoisomers | Observed Effect of Stereochemistry | Reference |

|---|---|---|---|

| Fenoterol (β2-adrenoceptor agonist) | (R,R'), (S,S'), (R,S'), (S,R') | Significant differences in binding affinity to the β2-adrenoceptor. | nih.gov |

| Fatty Acid Amides (Cannabinoid receptor ligands) | Enantiomers with chiral N-alkyl substituents | Enantiomers exhibit different levels of binding to the CB1 receptor. | acs.org |

| 4-Substituted-3-phenylquinolin-2(1H)-ones (NMDA receptor antagonists) | Stereoisomers | Stereochemistry influences binding affinity and in vivo anticonvulsant activity. | acs.org |

Computational and Structural Biology Insights into N Biphenyl 4 Ylmethyl Glycine Interactions

Molecular Modeling and Dynamics of N-(Biphenyl-4-ylmethyl)glycine

Molecular modeling serves as a powerful tool to investigate the three-dimensional structure, properties, and dynamic behavior of this compound.

Conformational Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations are essential for determining its most stable three-dimensional shape (conformation) and its electronic properties. nih.gov The biphenyl (B1667301) group, glycine (B1666218) backbone, and the connecting methylene (B1212753) bridge possess rotational freedom, leading to various possible conformers. DFT calculations can identify the lowest energy, and therefore most probable, conformations in different environments. acs.orgnih.gov

Key properties derived from DFT studies include:

Optimized Geometry: Provides precise bond lengths and angles for the most stable conformation.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity. researchgate.neteurjchem.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. scivisionpub.comresearchgate.net For this compound, negative potential regions (electron-rich), likely around the carboxylate oxygen atoms, are prone to electrophilic attack, while positive regions (electron-poor) are susceptible to nucleophilic attack. acs.orgnih.govresearchgate.net This is critical for predicting intermolecular interactions, such as hydrogen bonding with a biological target. acs.org

Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -785.123 | Indicates the electronic and nuclear energy of the optimized structure. |

| HOMO Energy (eV) | -6.45 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.21 | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.24 | Correlates with chemical reactivity and stability. eurjchem.com |

| Dipole Moment (Debye) | 2.89 | Indicates the overall polarity of the molecule, influencing solubility and binding. acs.org |

Simulations of Ligand-Biomolecule Interactions

This compound is recognized as an inhibitor of glycine transporters, such as GlyT1 and GlyT2. nih.govevitachem.com Molecular dynamics (MD) simulations and docking studies are used to model the interaction between the ligand and its transporter protein target. nih.gov These simulations place the ligand into the transporter's binding site and simulate their dynamic behavior over time, providing insights into binding stability and key interactions.

Recent cryo-electron microscopy (cryo-EM) structures and homology models of GlyT1 and GlyT2 have revealed the architecture of the binding sites. biorxiv.orgresearchgate.netbiorxiv.orgbiorxiv.org Inhibitors can bind to a central site (S1), an allosteric site, or a vestibular site (S2). mdpi.com For inhibitors like this compound, key interactions often involve:

Pi-Pi Stacking: The biphenyl moiety can form stacking interactions with aromatic residues in the binding pocket, such as Phenylalanine (Phe) and Tyrosine (Tyr). nih.gov

Hydrophobic Interactions: The lipophilic biphenyl group fits into hydrophobic pockets within the transporter.

Ionic/Hydrogen Bonds: The glycine portion of the molecule, with its carboxylate and amine groups, can form crucial salt bridges and hydrogen bonds with polar or charged residues like Arginine (Arg) and Aspartate (Asp), as well as with backbone atoms of the protein. mdpi.com

Key Interacting Residues in Glycine Transporters for Biphenyl-Glycine Type Inhibitors

| Residue | Transporter | Interaction Type | Reference |

|---|---|---|---|

| Tyr123, Tyr124 | GlyT1 | Aromatic/Hydrophobic | nih.gov |

| Phe319, Phe325 | GlyT1 | Aromatic/Pi-Stacking | nih.gov |

| Arg52, Asp475 | GlyT1 | Ionic/Hydrogen Bond | nih.gov |

| Gly373, Leu476 | GlyT1 | Selectivity Determinant | mdpi.com |

| Ser479, Thr582 | GlyT2 | Selectivity Determinant | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that correlates the quantitative variation in the biological activity of a series of compounds with their physicochemical properties, represented by molecular descriptors.

Development of Predictive Models for this compound Activity

For a series of this compound derivatives, QSAR models can be developed to predict their inhibitory potency against targets like GlyT1. jocpr.comresearchgate.net The process involves calculating a wide range of molecular descriptors for each compound and using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC₅₀). nih.govresearchgate.net

A robust QSAR model is characterized by strong statistical parameters:

r² (Coefficient of Determination): Indicates how well the model fits the training data.

q² (Cross-validated r²): Measures the internal predictive ability of the model. acs.org

pred_r² (External r²): Measures the model's ability to predict the activity of an external set of compounds not used in model generation. nih.gov

Successful QSAR models for GlyT1 inhibitors have been developed, demonstrating the ability to predict the activity of novel compounds with reasonable accuracy. nih.govacs.org

Example QSAR Model Statistics for GlyT1 Inhibitors

| Statistical Parameter | Value | Description |

|---|---|---|

| r² | 0.894 | High correlation for the training set data. nih.gov |

| q² (LOO) | 0.765 | Good internal model robustness and predictability. nih.gov |

| pred_r² | 0.818 | Excellent predictive power for the external test set. nih.gov |

| F-test | 45.6 | Indicates the statistical significance of the model. |

Interpretation of Molecular Descriptors in SAR Studies

The descriptors included in a validated QSAR model provide direct insight into the structural features that govern biological activity. For GlyT inhibitors related to this compound, certain descriptors are consistently important. nih.gov

Physicochemical Descriptors: Descriptors such as polarizability and the number of hydrogen bond donors are often correlated with activity. nih.gov This highlights the importance of electrostatic and hydrogen bonding interactions with the receptor.

Geometrical Descriptors: Steric parameters or descriptors related to low bulkiness are often favorable, indicating that excessive bulk at certain positions can hinder optimal binding. nih.gov

The interpretation of these descriptors helps medicinal chemists understand why certain structural modifications increase or decrease activity, guiding the synthesis of more potent compounds. ijsdr.org

Key Molecular Descriptors and Their Influence on GlyT Inhibitor Activity

| Descriptor Class | Example Descriptor | Influence on Activity |

|---|---|---|

| Physicochemical | Polarizability (αe) | Often negatively correlated, suggesting an optimal range for electronic interactions. nih.gov |

| Physicochemical | Hydrogen Bond Donors (HBD) | Positively correlated, indicating the importance of H-bonds for binding. nih.gov |

| Topological | Topological Diameter (TD) | Positively correlated, reflecting the required span of the molecule to interact with key points. nih.gov |

| Electronic | Electronegativity | Substitution with electronegative groups at specific positions can enhance activity. nih.gov |

| Steric | Bulkiness/Molar Refractivity | Low bulkiness is often preferred at specific positions to avoid steric clashes. nih.gov |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles

Both SBDD and LBDD are foundational strategies in the discovery of novel inhibitors targeting glycine transporters.

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein. With the availability of cryo-EM structures of GlyT1 and GlyT2, SBDD is a powerful tool. biorxiv.orgresearchgate.netbiorxiv.org Designers can visualize the binding pocket and use computational docking to design novel molecules that have high shape and chemical complementarity to the site. This allows for the rational introduction of functional groups to form specific, potency-enhancing interactions with key amino acid residues, potentially improving both affinity and selectivity. acs.org

Ligand-Based Drug Design (LBDD): LBDD is employed when a high-resolution structure of the target is unavailable or to complement SBDD. This method uses the knowledge of a set of known active ligands. researchgate.netdiscmedicine.com By analyzing the common structural and electronic features of diverse GlyT inhibitors (e.g., sarcosine-based and non-sarcosine-based compounds), a pharmacophore model can be generated. researchgate.netresearchgate.net This model represents the essential 3D arrangement of features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) required for activity. The pharmacophore can then be used as a query to screen large virtual compound libraries to identify new and structurally diverse molecules with a high probability of being active. nih.gov

The development of inhibitors like this compound often benefits from an integrated approach, using LBDD insights from existing inhibitors and refining these leads with SBDD once a target structure is known.

Virtual Screening for Identifying Potential Targets of Glycine Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. youtube.com For glycine derivatives such as this compound, this approach is crucial for identifying potential biological targets. Given that this compound is a known inhibitor of glycine transporters (GlyT), virtual screening can be employed to discover other potential targets or to identify novel, more potent GlyT inhibitors. evitachem.comnih.gov

The process involves creating a 3D model of the target protein and then computationally "docking" molecules from a virtual library into the binding site. A scoring function is used to estimate the binding affinity of each molecule, and the top-scoring compounds are selected for further experimental testing. youtube.com The knowledge that glycine and its derivatives are essential for neurotransmission, particularly as co-agonists at NMDA receptors, has guided the application of virtual screening to targets within the central nervous system. nih.govresearchgate.net The primary goal is often to enhance NMDA receptor function by increasing glycine levels in the synapse, which can be achieved by inhibiting GlyT1. nih.govmdpi.com

Table 1: Potential Protein Targets for Glycine Derivatives Identified via Virtual Screening Approaches

| Target Protein | Function | Therapeutic Area | Rationale for Screening |

| Glycine Transporter 1 (GlyT1) | Regulates extracellular glycine levels in the CNS. | Schizophrenia, Cognitive Disorders | Inhibition increases synaptic glycine, enhancing NMDA receptor function. nih.govresearchgate.net |

| Glycine Transporter 2 (GlyT2) | Regulates glycine levels at inhibitory synapses. | Neuropathic Pain, Spasticity | Inhibition enhances inhibitory glycinergic neurotransmission. |

| NMDA Receptor (Glycine Site) | Ligand-gated ion channel, co-agonist site for glycine. | Neurological Disorders | Direct-acting agonists can modulate receptor activity. nih.gov |

| Alanine-Serine-Cysteine Transporter (ASCT) | Transports small neutral amino acids, including D-serine. | Schizophrenia | Modulation can affect the levels of NMDA receptor co-agonists. |

| Tyrosinase | Enzyme involved in melanin (B1238610) synthesis. | Hyperpigmentation Disorders | Some glycine derivatives have been investigated for inhibitory activity. wikipedia.org |

This table is illustrative and based on the known pharmacology of glycine and its derivatives. Specific screening campaigns would be needed to confirm this compound's activity against these targets.

Fragment-Based Design in Biphenyl-Glycine Systems

Fragment-based drug discovery (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. nih.govresearchgate.net Once a binding fragment is identified, often through biophysical methods like NMR or X-ray crystallography, it is gradually grown or linked with other fragments to produce a high-affinity lead compound. plos.orgacs.org

In the context of biphenyl-glycine systems, FBDD can be a powerful tool. The biphenyl moiety can be considered a large fragment that provides a strong anchor into a hydrophobic pocket of a target protein, while the glycine portion can be modified to optimize interactions with polar or charged residues. nih.gov The strategy would involve identifying fragments that bind in proximity to the primary biphenyl-binding site and then linking them to the glycine scaffold to enhance potency and selectivity. For instance, fragments that form favorable hydrogen bonds with the target could be incorporated to complement the hydrophobic interactions of the biphenyl group. mdpi.com

Table 2: Hypothetical Fragment-Based Elaboration of a Biphenyl-Glycine Scaffold

| Stage | Structure | Rationale | Desired Improvement |

| Core Fragment | Biphenyl | Anchors into a hydrophobic pocket through pi-stacking and hydrophobic interactions. nih.gov | Initial weak affinity. |

| Initial Hit | This compound | The glycine moiety adds a polar group capable of forming hydrogen bonds. | Improved affinity and solubility. |

| Fragment Linking | Linking a new fragment (e.g., a hydroxylated ring) to the glycine. | The new fragment is identified to bind in an adjacent pocket and form a key hydrogen bond. | Increased potency by occupying a secondary binding pocket. |

| Optimized Lead | A more complex derivative of this compound. | The linker and fragment are optimized to maximize binding affinity and improve pharmacokinetic properties. | High-affinity, selective lead compound. |

This table represents a conceptual workflow for FBDD applied to a biphenyl-glycine system.

Free Energy Perturbation (FEP) and Monte Carlo Simulations for Binding Affinity Prediction

Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Free Energy Perturbation (FEP) is a rigorous computational method that calculates the difference in binding free energy between two related ligands. nih.govnih.gov It involves creating a thermodynamic cycle that connects the two ligands in both the solvated state and the protein-bound state. By simulating the "alchemical" transformation of one molecule into the other, FEP can provide highly accurate predictions of relative binding affinities, guiding lead optimization. nih.gov

Monte Carlo (MC) simulations offer another powerful approach. In this method, the system's configuration is changed randomly, and the new configuration is accepted or rejected based on its energy. arxiv.orgbiorxiv.org MC simulations can be used to sample the conformational space of the protein-ligand complex and to calculate binding free energies. nih.gov These simulations are particularly useful for exploring the flexibility of both the ligand and the protein, which is often crucial for accurate binding prediction. researchgate.net For a flexible molecule like this compound, which has rotational freedom around the biphenyl bond and the glycine linkage, both FEP and MC simulations can provide critical insights into the energetic contributions of different conformations and interactions. nih.govarxiv.org

Table 3: Key Parameters in FEP and Monte Carlo Simulations for Binding Affinity Prediction

| Parameter | FEP | Monte Carlo (MC) | Relevance to this compound |

| Simulation Engine | GROMACS, AMBER | MCPRO, Custom Scripts | Software used to run the atomic-level simulations. |

| Force Field | OPLS, CHARMM | AMBER, OPLS | Defines the potential energy function for all atoms in the system. arxiv.org |

| Solvent Model | Explicit (e.g., TIP3P) | Implicit or Explicit | Represents the effect of water on the binding process. |

| Thermodynamic Path | Multiple lambda windows | N/A | Defines the intermediate steps in the alchemical transformation for FEP. nih.gov |

| Sampling Method | Molecular Dynamics | Random Rotations/Translations | The algorithm used to explore different molecular conformations. nih.gov |

| Simulation Time/Steps | Nanoseconds per window | Millions of steps | The duration of the simulation required to achieve converged results. biorxiv.org |

Molecular Interaction Analysis

Understanding the specific non-covalent interactions between this compound and its biological target is fundamental to explaining its activity. These interactions, including hydrogen bonds, hydrophobic contacts, and pi-pi stacking, collectively determine the binding affinity and selectivity of the compound.

Hydrogen Bonding Networks in Biphenyl-Glycine Complexes

Hydrogen bonds are critical for the specificity of protein-ligand interactions. acs.org In this compound, the glycine moiety provides key functional groups capable of forming hydrogen bonds: the carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen), while the secondary amine is a hydrogen bond donor. acs.org

When bound to a target like GlyT1, these groups can form a network of hydrogen bonds with amino acid residues in the binding site. For example, the carboxylate could interact with positively charged residues like Arginine or Lysine, or with backbone amide protons. nih.gov The amine proton could form a hydrogen bond with the side chain of Aspartate or Glutamate (B1630785), or with a backbone carbonyl oxygen. Studies on related biphenyl-based amino acids have confirmed the formation of stable intramolecular and intermolecular hydrogen-bonded structures. nih.gov The precise geometry and strength of this network are crucial for stabilizing the binding pose.

Hydrophobic and Pi-Pi Stacking Interactions

The biphenyl group of this compound is its most prominent feature and is primarily responsible for engaging in hydrophobic and pi-pi stacking interactions. nih.gov

Hydrophobic Interactions: The non-polar surface of the two phenyl rings will favorably interact with hydrophobic amino acid residues in the binding pocket, such as Leucine, Isoleucine, Valine, and Phenylalanine. This interaction is driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface provides a significant entropic contribution to the binding free energy.

Pi-Pi Stacking Interactions: The aromatic rings of the biphenyl moiety can stack against the aromatic side chains of Phenylalanine, Tyrosine, Tryptophan, or Histidine residues in the protein. researchgate.netacs.org These interactions arise from the electrostatic attraction between the electron-rich pi-orbitals of the aromatic systems. Pi-pi interactions can occur in several geometries, including face-to-face and edge-to-face (T-shaped), and are a major contributor to the binding affinity of aromatic ligands. nih.govacs.org The biphenyl group's ability to engage in these stacking interactions is considered a key anchor point for binding to its target. nih.gov

In Vitro Pharmacological Characterization and Biological Target Modulation

Investigation of Receptor Binding Profiles

The biphenyl-glycine scaffold has been evaluated against several receptor families, demonstrating a range of activities from receptor modulation to direct antagonism.

Glycine (B1666218) Receptor (GlyR) Modulation by Biphenyl-Glycine Analogues

While direct binding studies of N-(biphenyl-4-ylmethyl)glycine to the glycine receptor (GlyR) are not extensively detailed in the reviewed literature, its action as a glycine transporter inhibitor has significant implications for GlyR modulation. evitachem.com Glycinergic neurotransmission is critical for regulating excitability in the spinal cord, brain stem, and other central nervous system regions. nih.gov The GlyR, a ligand-gated ion channel, is activated by glycine, leading to an inhibitory effect in mature neurons. nih.gov

By increasing the availability of synaptic glycine, biphenyl-glycine analogues that inhibit glycine transporters can enhance the activation of GlyRs. evitachem.com This indirect modulation is an important area of research, as GlyRs are considered therapeutic targets for conditions such as chronic pain. biorxiv.org The function of GlyRs is complex, influenced by subunit composition (α1-4, β) and allosteric modulators like neurosteroids, cannabinoids, and zinc. nih.govnih.govnih.gov For instance, the β subunit is crucial for anchoring the receptor to the postsynaptic protein gephyrin and influences the receptor's pharmacology. nih.govphysiology.org

Furthermore, compounds with related structures, such as 3-[2′-phosphonomethyl[1,1′-biphenyl]-3-yl]alanine (PMBA), have been shown to directly act on cloned glycine receptors, highlighting the potential for the biphenyl (B1667301) moiety to interact with the GlyR binding pocket. nih.gov

Angiotensin II Receptor (AT1) Antagonism Studies

The biphenyl structural motif is a well-established pharmacophore in the design of Angiotensin II receptor (AT1) antagonists. These agents are crucial in cardiovascular research. The binding of angiotensin II to the AT1 receptor mediates vasoconstriction and other physiological effects. nih.gov

Numerous biphenyl derivatives, particularly those featuring a tetrazole group, have been synthesized and evaluated for their AT1 antagonistic properties. While this compound itself is not a primary example, closely related glycine analogues have demonstrated significant potency. For example, TH-142177, a complex glycine derivative incorporating a biphenyl-methyl group, acts as a potent and selective AT1 receptor antagonist. nih.gov In vitro studies using rat aortic membranes showed that TH-142177 competitively inhibited the specific binding of radiolabeled angiotensin II to the AT1 receptor. nih.gov

The inhibitory activities of several biphenyl-containing AT1 antagonists have been quantified, allowing for a comparative analysis of their potency. These studies typically measure the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki) to determine the affinity of the antagonist for the receptor.

| Compound | In Vitro Assay | Potency | Reference |

|---|---|---|---|

| TH-142177 | [125I]AII binding inhibition (rat aortic membranes) | Ki = 1.6 x 10-8 M | nih.gov |

| Losartan | [125I]AII binding inhibition (rat aortic membranes) | Ki = 2.2 x 10-8 M | nih.gov |

| Candesartan | [3H]-angiotensin II binding inhibition (CHO-AT1 cells) | IC50 = 1.8 nM | nih.gov |

| EXP 3174 | [3H]-angiotensin II binding inhibition (CHO-AT1 cells) | IC50 = 5.0 nM | nih.gov |

| Irbesartan | [3H]-angiotensin II binding inhibition (CHO-AT1 cells) | IC50 = 7.1 nM | nih.gov |

| UR-7280 | [3H]AII binding inhibition | IC50 = 3 nM | nih.gov |

G-Protein Coupled Receptor (GPCR) Agonist Activity, e.g., GPR88

GPR88 is an orphan GPCR that is highly expressed in the striatum and is considered a therapeutic target for central nervous system disorders. nih.gov Research into small molecule agonists for this receptor has identified several chemical series, including analogues of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol. nih.gov

While direct activity of this compound at GPR88 has not been reported, structure-activity relationship (SAR) studies on known agonists provide insights into the receptor's binding requirements. These studies have revealed that a phenyl group on the amide cap of the ligand is essential for agonist activity, with limited tolerance for size and electronic variations. nih.gov Some analogues incorporating a biphenyl moiety have been explored. genecards.org The agonist activity is typically measured by the compound's ability to inhibit cyclic AMP (cAMP) accumulation in cells expressing the GPR88 receptor. epa.gov

| Compound | Assay | Potency (EC50) | Reference |

|---|---|---|---|

| 2-AMPP | Lance cAMP assay | 414 nM | nih.gov |

| RTI-13951-33 Analogue 17 | cAMP accumulation assay | 115 nM | nih.gov |

| RTI-13951-33 Analogue 22 (2-thienyl) | cAMP accumulation assay | 226 nM | nih.gov |

| RTI-13951-33 Analogue 23 (3-thienyl) | cAMP accumulation assay | 183 nM | nih.gov |

| Acid 2 (Metabolite of RTI-13951-33) | cAMP assay | 2 µM | nih.gov |

Modulators of Hypoxia-Inducible Factor (HIF) Pathway

The Hypoxia-Inducible Factor (HIF) pathway is a critical cellular signaling cascade that responds to low oxygen levels (hypoxia). nih.govnih.gov Modulation of this pathway is a strategy for various diseases, including anemia and ischemia. acs.orgnih.gov The core of the pathway involves the HIF-1α subunit, whose stability is regulated by prolyl hydroxylase domain (PHD) enzymes. bmbreports.org

A compound containing the N-(biphenyl-4-ylmethyl) group, ML228 (N-([1,1′-biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine), has been identified as a potent activator of the HIF pathway. nih.govscbt.com It functions by stabilizing HIF-1α, leading to the expression of downstream genes like vascular endothelial growth factor (VEGF). nih.gov Additionally, other modulators based on a (carbonyl)glycine scaffold have been developed as PHD inhibitors, which also leads to HIF-α stabilization. researchgate.net

| Compound | Mechanism | Assay | Potency | Reference |

|---|---|---|---|---|

| ML228 | HIF Pathway Activator | Cell-based HIF-mediated gene reporter assay | EC50 = 0.53 µM | nih.gov |

| Compound 10 (Pyrazole analogue) | PHD2 Inhibitor | PHD2 enzyme assay | IC50 = 79 nM | nih.gov |

| Compound 11 (Pyrazole analogue) | PHD2 Inhibitor | PHD2 enzyme assay | IC50 = 100 nM | nih.gov |

N-Methyl-D-aspartate (NMDA) Receptor Co-agonist Site Modulation

The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine, for its activation. frontiersin.orgwikipedia.org Glycine binds to the GluN1 subunit of the receptor complex. nih.govnih.gov

This compound, through its primary action as a glycine transport inhibitor, indirectly modulates the NMDA receptor. evitachem.com By increasing the concentration of glycine in the synaptic cleft, it enhances the occupancy of the co-agonist binding site, thereby potentiating NMDA receptor function. nih.gov This mechanism is supported by studies showing that glycine transport inhibitors (GTIs) can augment NMDA receptor-mediated responses. nih.gov The functional consequences of this modulation are complex, as excessive NMDA receptor activation can lead to different cellular outcomes.

Enzyme Inhibition and Activation Studies

The interaction of this compound and its analogues with various enzymes has been a focal point of in vitro research.

The most prominently studied enzymatic interaction for this compound class is the inhibition of glycine transporters (GlyT1 and GlyT2). evitachem.com These transporters are membrane-bound enzymes that regulate glycine levels by removing it from the synapse. nih.gov By inhibiting these transporters, this compound effectively increases the concentration and dwell time of glycine in the synapse, which is the basis for its modulatory effects on glycine and NMDA receptors. evitachem.comnih.gov The potency of various GTIs is often characterized by their IC50 values against the specific transporter subtype.

Beyond glycine transporters, the biphenyl-glycine scaffold has been investigated for its potential to interact with other enzymes. As discussed previously (Section 4.1.4), glycine derivatives are effective inhibitors of HIF prolyl hydroxylase domain (PHD) enzymes. researchgate.netfrontiersin.org These enzymes are critical regulators of the HIF-1α protein's stability. nih.gov The structural similarity between PHD inhibitors and this compound suggests that this scaffold could be adapted to target this class of enzymes.

Additionally, research into potential antiparasitic agents has explored biphenyl-4-ylmethyl derivatives for their enzyme-inhibiting properties against targets specific to parasites. unimi.it This indicates the versatility of the biphenyl-glycine scaffold in medicinal chemistry research, extending beyond its effects on the mammalian nervous system.

Glycine Transporter 1 (GlyT1) Inhibition Kinetics

This compound is classified as a glycine amino acid derivative and has been investigated for its role as a glycine transporter inhibitor. evitachem.com Glycine transporters, specifically GlyT1, are crucial for regulating glycine levels in the central nervous system. nih.govnih.gov GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby controlling the availability of this amino acid to act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. nih.govjst.go.jp Inhibition of GlyT1 is an approach to enhance NMDA receptor function by increasing extracellular glycine concentrations. nih.govjst.go.jp

The biphenyl group is a structural element explored in the design of GlyT1 inhibitors. However, studies on related N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives have shown that the introduction of a biphenyl group in place of a single phenyl ring can sometimes lead to reduced inhibitory activity. jst.go.jp For instance, biphenyl derivatives 7a and 7b in one study showed IC₅₀ values of 0.42 µM and 0.52 µM, respectively, which was a decrease in potency compared to the parent compound. jst.go.jp This suggests that while the biphenyl scaffold is recognized by the transporter, its bulkiness might not be optimal for binding in all chemical series. jst.go.jp

Specific kinetic data, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) for this compound's direct inhibition of GlyT1, are not detailed in the available literature, which primarily identifies it as a building block for more complex molecules targeting these transporters. evitachem.com

Vascular Adhesion Protein-1 (VAP-1) Inhibitory Mechanisms

Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme involved in inflammatory processes and is considered a therapeutic target for conditions like diabetic microvascular complications. epa.govfrontiersin.org VAP-1 is a copper-containing amine oxidase that catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide, and ammonia. frontiersin.orgchiba-u.jp These products can be cytotoxic and contribute to oxidative stress and tissue damage. frontiersin.orgnih.gov

Research into glycine amide derivatives has identified them as a novel class of VAP-1 inhibitors. epa.gov Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the biphenyl ring is critical for inhibitory activity. epa.gov While this compound itself has not been explicitly profiled, a closely related analog, N-(Biphenyl-3-ylmethyl)glycinamide, was synthesized and evaluated in the development of VAP-1 inhibitors. chiba-u.jp This indicates that the N-(biphenyl-methyl)glycine scaffold is a relevant structure for VAP-1 inhibition. The inhibitory mechanism of such compounds would involve blocking the active site of the VAP-1/SSAO enzyme, preventing substrates like methylamine (B109427) and aminoacetone from being metabolized into toxic aldehydes. frontiersin.orgchiba-u.jp

| Compound | Structure | Reported Activity/Role |

|---|---|---|

| Glycine Amide Derivative 3 | Generic glycine amide structure | Identified as a novel structure with moderate VAP-1 inhibitory activity. epa.gov |

| N-(Biphenyl-3-ylmethyl)glycinamide hydrochloride | Biphenyl group at position 3 | Synthesized as an intermediate in the development of VAP-1 inhibitors. chiba-u.jp |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. acs.orgwikipedia.org NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. acs.orgnih.gov

In the search for small-molecule inhibitors of NAPE-PLD, various chemical scaffolds have been explored. During these investigations, a biphenyl derivative was synthesized and tested for its inhibitory potential. nih.gov The study revealed that the biphenyl derivative exhibited only limited inhibition of NAPE-PLD at a concentration of 75 μM, with issues of low solubility also noted. nih.gov This finding suggests that the this compound structure is unlikely to be a potent inhibitor of NAPE-PLD. The mechanism of inhibition for more potent compounds in this class often involves interaction with the zinc ion present in the enzyme's catalytic site. nih.gov

Glycine N-methyltransferase (GNMT) Kinetic Characterization

Glycine N-methyltransferase (GNMT) is an enzyme that plays a role in methyl-group metabolism by catalyzing the S-adenosylmethionine (SAM)-dependent methylation of glycine to produce sarcosine (B1681465) (N-methylglycine). nih.govwikipedia.org This enzyme is important for regulating the ratio of SAM to S-adenosylhomocysteine (AdoHcy), which can influence numerous methylation reactions in the cell. nih.govnih.gov

Kinetic studies of GNMT from various mammalian sources show that the enzyme displays hyperbolic kinetics toward both of its substrates, glycine and SAM, at neutral pH. nih.govnih.gov The enzyme is a tetramer and exhibits positive cooperativity in SAM binding. nih.gov There is no scientific literature available that reports on the evaluation of this compound as a potential inhibitor or modulator of GNMT activity. Therefore, its kinetic profile with respect to this enzyme is unknown.

| Parameter | Description |

|---|---|

| Substrates | Glycine, S-adenosylmethionine (SAM). wikipedia.org |

| Products | Sarcosine, S-adenosylhomocysteine (AdoHcy). wikipedia.org |

| Kinetic Model | Displays hyperbolic kinetics at neutral pH. nih.gov |

| Regulation | Shows positive cooperativity in AdoMet binding and is weakly inhibited by AdoHcy. nih.gov |

Carboxylesterase (CES) Substrate and Inhibitor Profiling

Human carboxylesterases, primarily CES1 and CES2, are major hydrolytic enzymes involved in the metabolism of a wide array of ester-containing drugs and endogenous compounds. nih.govmdpi.com These enzymes are critical in the activation of many ester prodrugs by converting them into their active carboxylic acid forms. mdpi.com

The two main isozymes have distinct substrate specificities. CES1 generally hydrolyzes substrates with a small alcohol moiety and a large acyl group, whereas CES2 prefers substrates with a large alcohol group and a small acyl group. mdpi.comnih.gov this compound itself, being a carboxylic acid (as a glycine derivative), would not be a substrate for hydrolysis by carboxylesterases. However, an esterified version of this compound, such as an ethyl ester, could potentially serve as a prodrug substrate for CES. uni.lu In such a case, the biphenyl-4-ylmethyl group would constitute the "alcohol" moiety upon hydrolysis. Given its size, it might be preferentially hydrolyzed by CES1, which is known to have a wider active site pocket capable of accommodating various structures. mdpi.com There is no available research profiling this compound as a direct inhibitor of CES enzymes.

Cell-Based Functional Assays

To understand the functional consequences of molecular interactions at the cellular level, cell-based assays are employed.

In Vitro Glycine Uptake Inhibition Assays

The inhibitory effect of compounds on GlyT1 is commonly evaluated using in vitro glycine uptake assays in cell lines that express the transporter. jst.go.jp A standard method involves using cells, such as the human glioma T98G cell line, which naturally or recombinantly express human GlyT1. jst.go.jp

In this type of assay, the cells are incubated with a radiolabeled glycine substrate (e.g., [³H]glycine). The amount of radioactivity taken up by the cells over a specific period is measured, typically by scintillation counting. To test for inhibition, the assay is performed in the presence of varying concentrations of the test compound, such as this compound or its derivatives. A reduction in the accumulated radioactivity compared to a control group (without the inhibitor) indicates inhibition of glycine transport. researchgate.net From the resulting concentration-response curve, the IC₅₀ value can be determined, quantifying the compound's potency in a cellular context. jst.go.jp Such assays are fundamental for confirming that a compound's activity at the molecular level translates into a functional effect in a biological system. ilae.org

Reporter Gene Assays for Target Pathway Activation/Inhibition

Reporter gene assays are a cornerstone for studying the regulation of gene expression and the activity of signaling pathways that may be modulated by a compound. nih.gov For a glycine transporter inhibitor, these assays could be used to measure the downstream consequences of increased extracellular glycine and subsequent NMDA receptor modulation. csic.es

No specific reporter gene assay data for this compound is available in the reviewed literature. However, a common approach would involve using a cell line expressing a glycine transporter (like GlyT1) and an NMDA receptor, co-transfected with a reporter gene construct. csic.eshzdr.de The construct would feature a promoter with a cAMP Response Element (CRE) linked to a reporter gene like luciferase. csic.esuni-regensburg.de Inhibition of GlyT1 by this compound would increase ambient glycine, potentiating NMDA receptor activity and triggering a signaling cascade that could be quantified by the reporter's output (e.g., luminescence). nih.govnih.gov

Table 1: Principles of Reporter Gene Assays for this compound

| Assay Principle | Target Pathway | Potential Reporter Gene | Expected Outcome with Inhibitor |

| Quantifying transcriptional activity downstream of receptor activation. nih.gov | NMDA Receptor / Glycine-mediated signaling pathways. csic.es | Luciferase, Green Fluorescent Protein (GFP). hzdr.de | Modulation of light emission or fluorescence, indicating pathway activation or inhibition. |

A structurally related compound containing the N-([1,1′-biphenyl]-4-ylmethyl) moiety has been evaluated in a Hypoxia Response Element (HRE) luciferase reporter assay, demonstrating the applicability of this technique to this chemical class, though for a different biological target. nih.gov

Cellular Permeability Assessments (e.g., Caco-2, PAMPA, MDCK)

Assessing the permeability of a compound is critical for predicting its oral bioavailability and absorption. evitachem.com Standard in vitro models for this purpose include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or Madin-Darby Canine Kidney (MDCK) cell monolayers. evitachem.comuni.lu

Specific permeability data for this compound has not been reported in the available scientific literature. These assays would be essential to determine if the compound can cross the intestinal barrier to reach systemic circulation and, subsequently, the blood-brain barrier to engage its target in the central nervous system.

Caco-2 Assays: These use human colorectal adenocarcinoma cells that differentiate into a monolayer resembling the intestinal epithelium, complete with tight junctions and efflux transporters. chemicalbook.com They are considered a gold standard for predicting human drug absorption. evitachem.com

PAMPA: This is a non-cell-based assay that predicts passive diffusion across an artificial membrane, offering a high-throughput method for early-stage screening. evitachem.com

MDCK Assays: These utilize canine kidney cells that form a polarized monolayer and are often used to identify substrates of efflux transporters like P-glycoprotein. chemicalbook.com

Table 2: Overview of Cellular Permeability Assays

| Assay Type | Model System | Key Measurement | Relevance for this compound |

| Caco-2 | Human epithelial colorectal adenocarcinoma cells. chemicalbook.com | Apparent permeability coefficient (Papp). chemicalbook.com | Predicts intestinal absorption and identifies potential for active transport. |

| PAMPA | Artificial lipid-infused membrane. evitachem.com | Effective permeability (Pe). evitachem.com | Assesses passive, transcellular permeability. |

| MDCK | Madin-Darby Canine Kidney cells. chemicalbook.com | Apparent permeability coefficient (Papp) and efflux ratio. | Evaluates permeability and susceptibility to efflux pumps. |

Cell Proliferation and Viability Assays (General)

To ensure that the observed pharmacological activity of a compound is not due to toxicity, cell viability and proliferation assays are conducted. acs.orgnih.gov These assays measure cellular health through various indicators such as metabolic activity, membrane integrity, or ATP content. uliege.benih.gov

There is no specific data from cell proliferation or viability assays for this compound in the public domain. For a CNS-targeted compound, these assays would typically be run on neuronal cell lines or primary neurons to rule out neurotoxicity. nih.gov Common methods include MTT or MTS assays, which measure metabolic activity via the reduction of a tetrazolium salt into a colored formazan (B1609692) product, and ATP-based assays like CellTiter-Glo®, which quantify ATP as a marker of viable cells. acs.org

Mechanism of Action Elucidation at the Molecular Level

Understanding how a compound interacts with its biological target at the molecular level is crucial for drug development. This involves determining the binding site, the nature of the interaction, and the functional consequences of this binding.

Allosteric vs. Orthosteric Binding Mechanisms

The primary mechanism of this compound is the inhibition of glycine transporters (GlyTs). evitachem.com This involves the compound binding directly to the transporter protein to block its function. The binding site could be the orthosteric site, where the natural substrate (glycine) binds, or an allosteric site, which is a distinct regulatory site on the protein. uni-regensburg.denih.gov

Orthosteric Inhibition: A competitive inhibitor would bind to the same site as glycine, directly competing with it for uptake.

Allosteric Inhibition: A non-competitive or uncompetitive inhibitor would bind to a different site, inducing a conformational change that prevents glycine translocation. bohrium.com

While the direct binding mechanism on GlyT1 is not specified in the literature, the downstream effect on the NMDA receptor is a form of allosteric modulation. The NMDA receptor is activated by the primary agonist glutamate, but this activation requires the simultaneous binding of a co-agonist, glycine, to a distinct site (the Glycine Modulatory Site, or GMS). csic.esnih.gov By inhibiting GlyT1 and increasing synaptic glycine levels, this compound would act as a positive allosteric modulator of NMDA receptor function, enhancing the receptor's response to glutamate. csic.es

Determination of Kinetic Parameters (e.g., Km, Vmax)

Enzyme and transporter kinetics are used to quantify the interaction between a compound and its target. For a transporter inhibitor like this compound, kinetic studies would determine its potency and mechanism of inhibition.

There are no reported kinetic parameters such as Kₘ or Vₘₐₓ for the interaction of this compound with glycine transporters. Such a study would involve measuring the rate of glycine transport at various substrate concentrations in the presence and absence of the inhibitor.

Kₘ (Michaelis constant): Represents the substrate concentration at which the transport rate is half of Vₘₐₓ. Changes in the apparent Kₘ can indicate the type of inhibition. nih.gov

Vₘₐₓ (Maximum velocity): The maximum rate of transport at saturating substrate concentrations. A decrease in Vₘₐₓ is characteristic of non-competitive inhibition. nih.gov

Kᵢ (Inhibition constant): Represents the concentration of inhibitor required to produce half-maximum inhibition, a direct measure of the inhibitor's potency.

Table 3: Interpretation of Kinetic Parameters in Inhibition Studies

| Inhibition Type | Effect on Apparent Kₘ | Effect on Apparent Vₘₐₓ | Binding Site |

| Competitive | Increases | Unchanged | Orthosteric (competes with substrate) |

| Non-competitive | Unchanged | Decreases | Allosteric (binds to free enzyme or enzyme-substrate complex) |

| Uncompetitive | Decreases | Decreases | Allosteric (binds only to enzyme-substrate complex) |

Substrate Specificity and Selectivity Profiling

For a glycine transporter inhibitor, selectivity is paramount. This involves profiling the compound's activity against different transporter subtypes and other related proteins to ensure it primarily interacts with its intended target. hzdr.de

No specific selectivity profile for this compound has been published. A crucial aspect of its characterization would be to determine its relative affinity for GlyT1 versus GlyT2. csic.es

GlyT1 is found predominantly in the forebrain and is closely associated with glutamatergic synapses, making it the primary target for modulating NMDA receptors. csic.es

GlyT2 is mainly located in the brainstem and spinal cord, where it regulates glycine levels for inhibitory neurotransmission via glycine receptors. csic.es

Inhibition of GlyT2 could lead to unwanted side effects related to motor control and sensory processing. Therefore, a highly selective GlyT1 inhibitor is desirable for treating CNS disorders like schizophrenia. evitachem.comcsic.es The selectivity profile would also extend to other neurotransmitter transporters (e.g., for dopamine, serotonin, GABA) to rule out off-target effects.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Profiling of N Biphenyl 4 Ylmethyl Glycine Analogues

In Vitro Metabolic Stability

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. bioivt.com In vitro assays using various biological matrices are employed to estimate the extent to which a compound will be metabolized by the body. These studies are essential for structure-activity relationship (SAR) analysis, allowing chemists to modify metabolically labile sites to improve a compound's pharmacokinetic profile. acs.org

Microsomal Stability Studies (Liver, Intestinal)

Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of cells and are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.com Liver microsomal stability assays are a standard high-throughput screen in early drug discovery to assess Phase I metabolic liability. acs.org The liver is the primary site of drug metabolism, and these studies provide a strong indication of a compound's hepatic clearance. evotec.com

In these assays, a test compound is incubated with liver microsomes (typically from human, rat, mouse, or dog) and NADPH, a necessary cofactor for CYP enzyme activity. The concentration of the parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. frontiersin.org

For N-(biphenyl-4-ylmethyl)glycine analogues, likely sites of metabolism include the biphenyl (B1667301) rings and the benzylic methylene (B1212753) bridge. Modifications to these positions, such as the introduction of fluorine atoms or the replacement of a phenyl ring with a heterocycle, would be evaluated for their impact on metabolic stability. acs.org Intestinal microsomes may also be used to evaluate potential first-pass metabolism in the gut wall, which can significantly impact the bioavailability of orally administered drugs.

Below is an illustrative table of how data from a liver microsomal stability assay might be presented for a series of hypothetical analogues.

| Compound ID | Modification on Biphenyl Ring | Human Liver Microsome t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Parent | Unsubstituted | 15 | 92.4 |

| Analogue A | 4'-Fluoro | 28 | 49.6 |

| Analogue B | 3',4'-Dichloro | 22 | 63.2 |

| Analogue C | 4'-Methoxy | 9 | 154.6 |

This table is for illustrative purposes only and does not represent actual experimental data.

Hepatocyte Stability Assays

Hepatocyte stability assays offer a more comprehensive model of liver metabolism as intact liver cells contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors. evotec.combioduro.com Cryopreserved hepatocytes from various species, including humans, are widely used to determine in vitro intrinsic clearance and to understand interspecies differences in metabolism. evotec.comnih.gov

In a typical assay, the test compound is incubated with a suspension of hepatocytes. Aliquots are taken at several time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), and the reaction is quenched. bioduro.com The remaining parent compound is quantified by LC-MS/MS, and the rate of disappearance is used to calculate the intrinsic clearance. evotec.com Because hepatocytes can perform conjugation reactions, they can sometimes reveal metabolic pathways not observed in microsomal studies, providing a more accurate prediction of in vivo hepatic clearance. bioduro.com

| Compound | Species | % Remaining at 60 min | Calculated t½ (min) |

| Analogue A | Human | 45% | 55 |

| Analogue A | Rat | 20% | 26 |

| Analogue A | Dog | 65% | 98 |

This table is for illustrative purposes only and does not represent actual experimental data.

Metabolite Identification and Profiling (In vitro)

Identifying the metabolic products of a drug candidate is crucial for understanding its clearance pathways and identifying potentially active or reactive metabolites. bioivt.com These studies are typically conducted using the same in vitro systems as stability assays, such as liver microsomes and hepatocytes, followed by analysis with high-resolution mass spectrometry. bioivt.com

Characterization of Phase I Metabolites

Phase I metabolism generally involves the introduction or unmasking of a polar functional group through oxidation, reduction, or hydrolysis. nih.gov These reactions are primarily catalyzed by CYP enzymes. nih.gov For this compound analogues, several Phase I metabolic pathways are predictable based on the core structure.

Aromatic Hydroxylation: The biphenyl rings are susceptible to hydroxylation at various positions, creating phenolic metabolites.

Benzylic Oxidation: The methylene bridge connecting the biphenyl group to the glycine (B1666218) nitrogen is a potential site for oxidation, which could lead to a ketone or cleavage of the molecule. nih.gov

N-dealkylation: While less common for this structure, cleavage of the bond between the nitrogen and the benzyl (B1604629) group could occur.

Metabolite identification involves comparing the mass spectra of samples from incubated and control reactions to find new mass signals. Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolites, providing structural information. bioivt.com

| Proposed Metabolite | Metabolic Reaction | Mass Change | Potential Site of Metabolism |

| Monohydroxylated Analogue | Aromatic Hydroxylation | +16 Da | Biphenyl Ring |

| Dihydroxylated Analogue | Aromatic Hydroxylation (x2) | +32 Da | Biphenyl Rings |

| Carboxylic Acid Metabolite | Oxidation of Benzylic CH2 | +14 Da (net) | Methylene Bridge |

This table is for illustrative purposes only and does not represent actual experimental data.

Identification of Phase II Conjugates

Phase II metabolism involves the conjugation of a polar endogenous molecule to the parent drug or a Phase I metabolite. uomus.edu.iq These reactions, catalyzed by transferase enzymes, significantly increase the water solubility of the compound, facilitating its excretion. uomus.edu.iqreactome.org Common conjugation reactions include glucuronidation, sulfation, and amino acid conjugation. nih.gov